molecular formula C9H11N3 B12821716 N,N-Dimethyl-1H-benzo[d]imidazol-4-amine

N,N-Dimethyl-1H-benzo[d]imidazol-4-amine

Cat. No.: B12821716
M. Wt: 161.20 g/mol
InChI Key: CZGZMSQNEUZOFY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The structure of this compound consists of a benzimidazole ring with a dimethylamino group attached to the nitrogen atom at the 1-position and an amino group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1H-benzo[d]imidazol-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with formic acid and formaldehyde, followed by methylation of the resulting benzimidazole intermediate. The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N,N-Dimethyl-1H-benzo[d]imidazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways.

Comparison with Similar Compounds

N,N-Dimethyl-1H-benzo[d]imidazol-4-amine can be compared with other benzimidazole derivatives, such as:

    N,N-Dimethyl-1H-benzo[d]imidazol-2-amine: Similar structure but with the amino group at the 2-position.

    1H-Benzo[d]imidazol-2-amine: Lacks the dimethylamino group.

    1H-Benzo[d]imidazol-4-amine: Lacks the dimethylamino group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N,N-dimethyl-1H-benzimidazol-4-amine

InChI

InChI=1S/C9H11N3/c1-12(2)8-5-3-4-7-9(8)11-6-10-7/h3-6H,1-2H3,(H,10,11)

InChI Key

CZGZMSQNEUZOFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1N=CN2

Origin of Product

United States

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